molecular formula C9H7F6N B1455480 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine CAS No. 1221272-91-8

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B1455480
CAS No.: 1221272-91-8
M. Wt: 243.15 g/mol
InChI Key: FADAWLDEMYVVFX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine is a sophisticated fluorinated pyridine derivative intended for research and development purposes. Compounds within the trifluoromethylpyridine (TFMP) class are of significant interest in discovery chemistry due to the unique influence of fluorine on their biological and physical properties . The presence of two strongly electron-withdrawing trifluoromethyl groups at the 3 and 5 positions of the pyridine ring, along with methyl groups at the 2 and 6 positions, creates a specific electronic and steric profile. This structure is designed to potentially impact a compound's conformation, metabolism, and biomolecular affinity, making it a valuable intermediate for exploring new chemical entities . The primary applications for this compound are anticipated to be in the agrochemical and pharmaceutical industries, based on the well-documented utility of similar TFMP derivatives . In agrochemical research, such structural motifs are frequently investigated for the creation of new active ingredients to protect crops from pests. In pharmaceutical research, the TFMP moiety is a key structural feature in several approved drugs and candidates currently in clinical trials . The combination of the pyridine moiety and the trifluoromethyl groups is known to contribute to desirable properties such as enhanced metabolic stability, improved cellular uptake, and increased overall biological activity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)3-7(5(2)16-4)9(13,14)15/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADAWLDEMYVVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252901
Record name 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221272-91-8
Record name 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Use of (Trifluoromethyl)trimethylsilane and Silver Fluoride

  • Procedure :

    • A mixture of silver fluoride (AgF) in N,N-dimethylformamide (DMF) is stirred at room temperature.
    • (Trifluoromethyl)trimethylsilane (Me₃SiCF₃) is added to generate the trifluoromethyl anion equivalent.
    • Copper powder is introduced to form copper trifluoromethyl species (CuCF₃) in situ.
    • The halogenated pyridine (e.g., 2,6-dibromopyridine) is then added, and the mixture is stirred at elevated temperatures (around 75°C) for several hours.
    • The reaction progress is monitored by ^19F NMR until the trifluoromethylation is complete.
    • The product is isolated by filtration, extraction, drying, and purification via distillation or crystallization.
  • Reaction Conditions and Yield :

    • Stage 1: AgF and Me₃SiCF₃ in DMF at 20°C for 20 minutes.
    • Stage 2: Addition of copper powder, stirring for 4 hours.
    • Stage 3: Reaction with 2,6-dibromopyridine in DMF at 75°C for 4 hours.
    • Yield reported: approximately 92%.
  • Summary Table of Reaction Conditions

Step Reagents/Conditions Temperature Time Purpose
1 AgF + Me₃SiCF₃ in DMF 20°C 20 min Generation of trifluoromethyl anion equivalent
2 Addition of Cu powder 20°C 4 hours Formation of CuCF₃ species
3 Addition of 2,6-dibromopyridine in DMF 75°C 4 hours Trifluoromethylation reaction

This method is advantageous due to relatively mild conditions and high yields. It allows for selective introduction of trifluoromethyl groups on the pyridine ring at desired positions (e.g., 3,5 positions when starting from 2,6-dibromopyridine).

Halogen Exchange Fluorination of (Trichloromethyl)pyridines Using Hydrogen Fluoride

Another efficient and industrially relevant method involves the fluorination of chlorinated pyridine precursors bearing trichloromethyl groups to convert them into trifluoromethyl derivatives.

Liquid Phase Fluorination with Anhydrous Hydrogen Fluoride and Metal Halide Catalysts

  • Starting Materials :

    • (Trichloromethyl)pyridine compounds substituted with one or two trichloromethyl groups, optionally bearing other halogen substituents (Cl, Br, I, F).
  • Fluorinating Agent :

    • Anhydrous hydrogen fluoride (HF), used in molar excess relative to the trichloromethyl groups (e.g., 3-6 equivalents for mono-substituted, 6-12 equivalents for bis-substituted).
  • Catalysts :

    • Metal halides such as FeCl₃, FeF₃, NbCl₅, TaCl₅, WCl₆, SnCl₄, SbF₃, AgF, KF, CrF₂, or combinations thereof.
    • Preferred catalysts include FeCl₃ and FeF₃.
    • Catalysts are used in catalytic amounts (0.1 to 20 mole %, preferably 1 to 10 mole %).
  • Reaction Conditions :

    • Conducted under superatmospheric pressure (5 to 1200 psig, preferably around 15 psig).
    • Temperature range: 150°C to 250°C, preferably 170°C to 190°C.
    • Reaction time varies from 1 to 100 hours depending on conditions and substrate.
  • Mechanism and Advantages :

    • The method involves halogen exchange fluorination, replacing chlorine atoms in the trichloromethyl groups with fluorine atoms to yield trifluoromethyl groups.
    • Superatmospheric pressures improve reaction efficiency and selectivity compared to vapor phase fluorination.
    • The liquid phase reaction reduces decomposition and formation of undesirable by-products.
  • Example Reaction :

    • 2-chloro-5-(trichloromethyl)pyridine reacted with HF and FeCl₃ catalyst at ~170-180°C and 15 psig for ~25 hours yields 2-chloro-5-(trifluoromethyl)pyridine in high yield.
  • Product Isolation :

    • The trifluoromethylpyridine products are separated by distillation from over-fluorinated and chlorinated by-products.
    • Difficult isomers can be converted to separable forms by treatment with HCl and recycled.
  • Summary Table of Typical Reaction Parameters

Parameter Range/Value Notes
HF equivalents 3-12 molar equivalents Depends on mono- or bis-(trichloromethyl) starting material
Catalyst loading 0.1-20 mole % (preferably 1-10%) Metal halides (FeCl₃, FeF₃ preferred)
Pressure 5-1200 psig (preferably ~15 psig) Superatmospheric pressure
Temperature 150-250°C (preferably 170-190°C) Higher temps accelerate reaction but >250°C causes decomposition
Reaction time 1-100 hours Depends on substrate and conditions

This method is well-suited for preparing bis(trifluoromethyl) substituted pyridines such as 2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine when appropriate chlorinated precursors are available.

Comparative Analysis of Preparation Methods

Aspect Trifluoromethylation via Me₃SiCF₃ and CuCF₃ Halogen Exchange Fluorination with HF and Metal Halides
Starting Material Halogenated pyridines (e.g., 2,6-dibromopyridine) (Trichloromethyl)pyridines with halogen substituents
Fluorinating Agent (Trifluoromethyl)trimethylsilane Anhydrous hydrogen fluoride (HF)
Catalyst Copper powder (Cu) Metal halides (FeCl₃, FeF₃, etc.)
Reaction Medium N,N-Dimethylformamide (DMF) Liquid phase HF
Temperature Range 20-75°C 150-250°C
Pressure Atmospheric Superatmospheric (5-1200 psig)
Reaction Time ~4 hours 1-100 hours
Yield Up to 92% High yield, dependent on conditions
Advantages Mild conditions, good selectivity Efficient fluorination, scalable industrial process
Limitations Requires preparation of halogenated precursors Requires handling of HF and high pressure equipment

Research Findings and Notes

  • The trifluoromethylation using (trifluoromethyl)trimethylsilane and copper-mediated methods provides a practical route with high selectivity and yield for mono- and bis-substituted trifluoromethylpyridines. The use of ^19F NMR monitoring allows precise control of reaction progress.

  • The halogen exchange fluorination method using HF and metal halide catalysts is notable for its industrial applicability, allowing direct conversion of chlorinated precursors into trifluoromethyl derivatives under liquid phase conditions and moderate pressures. This method avoids the disadvantages of vapor phase fluorination such as high energy costs and decomposition.

  • Both methods require careful control of reaction parameters to maximize yield and purity, and product isolation typically involves distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (NaOCH3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring .

Scientific Research Applications

Agrochemical Applications

Pesticide Development

Trifluoromethylpyridines, including 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine, are primarily utilized in the agrochemical industry as key intermediates in the synthesis of pesticides. For instance, derivatives of trifluoromethylpyridines have been incorporated into formulations that protect crops from pests and diseases. The fluorine atoms enhance the biological activity of these compounds by improving their lipophilicity and metabolic stability .

Market Impact

The introduction of trifluoromethylpyridine derivatives has led to the development of over 20 new agrochemical products that have received ISO common names. These products demonstrate improved efficacy and reduced toxicity compared to traditional compounds . The compound's role as an intermediate is crucial for synthesizing active ingredients that exhibit targeted action against specific pests.

Pharmaceutical Applications

Drug Development

This compound has shown potential in pharmaceutical research as a building block for various bioactive molecules. The unique properties conferred by the trifluoromethyl groups allow for enhanced interaction with biological targets. Several compounds containing this pyridine derivative are currently under investigation for their therapeutic effects in treating central and peripheral nervous system disorders .

Clinical Trials and Market Approval

The pharmaceutical industry has seen a growing interest in trifluoromethylpyridines due to their promising biological activities. Five pharmaceutical products containing the trifluoromethylpyridine moiety have received market approval, with many others undergoing clinical trials . The versatility of this compound makes it suitable for developing medications targeting a range of conditions, including cancer and inflammatory diseases.

Materials Science Applications

Synthesis of Functional Materials

In materials science, this compound is being explored for its potential in creating functionalized polymers and advanced materials. The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their thermal stability and mechanical properties . This modification is essential for developing materials with specific performance characteristics required in high-tech applications.

Nanotechnology

Recent studies have indicated that trifluoromethylpyridines can be utilized in nanotechnology applications. For example, they serve as precursors for synthesizing nanostructured materials that exhibit unique electronic and optical properties. These materials are being investigated for use in sensors and electronic devices .

Case Studies

Application AreaCase StudyFindings
AgrochemicalsFluazifop-butylFirst TFMP derivative introduced; effective against grass weeds with lower toxicity compared to traditional herbicides.
PharmaceuticalsCNS DisordersCompounds derived from TFMP show promising results in preclinical models for treating neurodegenerative diseases.
Materials SciencePolymer SynthesisIncorporation of TFMP groups enhances thermal stability and mechanical strength of polymers used in aerospace applications.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug development, where the compound can modulate the activity of enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of dimethyl and trifluoromethyl groups, which confer enhanced stability, reactivity, and lipophilicity. These properties make it a valuable compound in various scientific and industrial applications .

Biological Activity

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine is a trifluoromethylpyridine derivative that has garnered attention due to its unique structural features and potential biological applications. The presence of trifluoromethyl groups enhances the compound's stability and reactivity, making it a valuable candidate in both pharmaceutical and agrochemical research.

Target of Action

Trifluoromethylpyridine derivatives are known to interact with various biological targets, including enzymes and receptors. The compound's mechanism often involves oxidative addition to electrophilic organic groups, leading to the formation of new bonds, such as Pd–C bonds in palladium-catalyzed reactions.

Biochemical Pathways

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence metabolic pathways. It interacts with enzymes involved in key metabolic processes, potentially altering their function through competitive inhibition or activation.

Cellular Effects

The compound has been observed to affect various cellular processes:

  • Cell Signaling : It can modulate signaling pathways by influencing the activity of key signaling molecules.
  • Gene Expression : Interaction with transcription factors may lead to changes in gene expression related to metabolic processes.
  • Metabolic Pathways : It is involved in regulating metabolic flux by modulating enzyme activities in pathways such as fatty acid metabolism.

Molecular Mechanism

At the molecular level, this compound binds to specific sites on enzymes or proteins. The trifluoromethyl groups enhance its affinity for hydrophobic pockets within these biomolecules, facilitating either inhibition or activation of enzymatic activities. This binding can significantly influence downstream signaling cascades and metabolic outcomes.

Transport and Distribution

The transport and distribution of this compound within biological systems are crucial for its efficacy. It is typically facilitated by specific transporters that direct it to target sites where it can exert its biological effects. Its physicochemical properties, such as hydrophobicity and molecular size, play a significant role in this process.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action. It may accumulate in organelles like mitochondria, where it can influence energy production and other critical cellular functions.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates activity of enzymes involved in metabolic pathways
Gene Expression ModulationInfluences transcription factors affecting metabolic gene expression
Cellular MetabolismAlters lipid profiles and energy balance through enzyme interaction

Case Study: BCAT Inhibition

A recent study identified a novel class of inhibitors targeting branched-chain amino acid transaminases (BCATs), which are crucial in various cancer types. While not directly related to this compound, it highlights the significance of trifluoromethyl compounds in therapeutic applications. These inhibitors showed high selectivity and cellular activity, indicating the potential for similar compounds .

Applications in Scientific Research

This compound has diverse applications:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Serves as a probe in biochemical assays.
  • Medicine : Investigated for potential therapeutic properties in drug development.
  • Industry : Employed in producing specialty chemicals and materials.

Q & A

What synthetic strategies are optimal for preparing 2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine, and how can regioselectivity be controlled?

Basic Research Question
The synthesis of polyfluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For this compound, regioselectivity is critical due to steric hindrance from the trifluoromethyl (CF3) groups. A Hantzsch-like approach (e.g., cyclocondensation of β-keto esters with ammonia) may be modified using fluorinated precursors, as seen in analogous dihydropyridine syntheses . To control regioselectivity, steric and electronic factors must be balanced: the CF3 groups deactivate the pyridine ring, favoring meta-substitution. Computational tools like density functional theory (DFT) can predict activation barriers for competing pathways .

How do the electron-withdrawing CF3 groups influence the compound’s reactivity in SNAr reactions?

Advanced Research Question
The CF3 groups significantly lower the LUMO energy of the pyridine ring, enhancing electrophilicity. However, steric bulk may hinder nucleophilic attack. Kinetic studies comparing derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine vs. 1-bromo-3,5-bis(trifluoromethyl)benzene) reveal that electrostatic potential (ESP) descriptors (e.g., ESP2) better predict reactivity than traditional Hammett parameters. For this compound, the CF3 groups create a polarized π-system, favoring substitution at less hindered positions. Experimental validation via competitive SNAr reactions with varying nucleophiles (e.g., amines vs. thiols) is recommended .

What spectroscopic techniques are most effective for resolving structural ambiguities in substituted pyridines?

Basic Research Question
<sup>1</sup>H-NMR and <sup>19</sup>F-NMR are critical for confirming substitution patterns. For example, the methyl groups at positions 2 and 6 produce distinct singlet peaks in <sup>1</sup>H-NMR (δ ~2.5 ppm), while CF3 groups exhibit characteristic <sup>19</sup>F signals (δ ~-60 to -70 ppm). In cases of isomerism (e.g., axial vs. equatorial CF3 orientation), NOESY or ROESY experiments can clarify spatial arrangements . Mass spectrometry (FAB-MS) aids in verifying molecular ions, particularly when isotopic patterns from fluorine are analyzed .

How can computational methods (e.g., DFT) predict tautomeric equilibria or ligand-metal binding modes?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311++G**) can model tautomerism by comparing Gibbs free energies of possible tautomers. For instance, metal-ligand proton tautomerism in iridium complexes with similar pyridine ligands involves proton transfer between nitrogen and oxygen atoms. Electron localization function (ELF) analysis helps identify electron-rich sites for metal coordination. Additionally, time-dependent DFT (TD-DFT) predicts UV-Vis spectra to validate experimental observations .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question
Discrepancies in yields often stem from solvent polarity, temperature, or catalyst loading. For example, reactions in DMSO (high polarity) may stabilize intermediates but promote side reactions. A meta-analysis of published protocols (e.g., comparing Hantzsch vs. SNAr routes) should include kinetic profiling (e.g., in situ IR monitoring). Contradictions in isomer ratios (e.g., <1% vs. ~5% byproducts) may arise from incomplete purification; HPLC-MS with chiral columns can resolve this .

How does the compound’s electronic structure affect its application in catalysis or material science?

Advanced Research Question
The strong electron-withdrawing CF3 groups enhance oxidative stability, making the compound suitable as a ligand in high-valent metal catalysts. For example, in iridium complexes, the pyridine ring’s electron deficiency strengthens metal-ligand bonds, improving catalytic turnover in hydrogenation reactions. Charge-transfer properties (studied via cyclic voltammetry) also suggest utility in organic electronics, where frontier orbital energies align with hole-transport materials .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Research Question
Scale-up introduces issues like exothermicity and byproduct accumulation. A stepwise approach is recommended:

Lab-scale optimization : Use flow chemistry to control reaction parameters (e.g., residence time).

Purification : Employ recrystallization with fluorinated solvents (e.g., hexafluorobenzene) to exploit CF3 group hydrophobicity.

Quality control : Combine <sup>19</sup>F-NMR and X-ray diffraction (single-crystal) for structural validation .

How do steric effects from the 2,6-dimethyl groups influence intermolecular interactions?

Advanced Research Question
The dimethyl groups create a "pocket" that sterically shields the pyridine nitrogen, reducing hydrogen-bonding capacity. This is critical in supramolecular chemistry (e.g., crystal engineering). Pair distribution function (PDF) analysis of X-ray data reveals packing motifs, while molecular dynamics simulations quantify steric contributions to solubility or melting points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Reactant of Route 2
2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine

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